JNJ-10397049

Beschreibung

Eigenschaften

IUPAC Name |

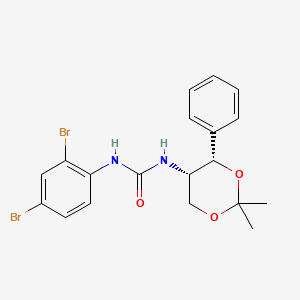

1-(2,4-dibromophenyl)-3-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Br2N2O3/c1-19(2)25-11-16(17(26-19)12-6-4-3-5-7-12)23-18(24)22-15-9-8-13(20)10-14(15)21/h3-10,16-17H,11H2,1-2H3,(H2,22,23,24)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKIJGLHFFQHBE-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(C(O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336831 | |

| Record name | JNJ-10397049 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708275-58-5 | |

| Record name | JNJ-10397049 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0708275585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-10397049 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-10397049 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B419P24AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of JNJ-10397049

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action

JNJ-10397049 is a potent and highly selective competitive antagonist of the Orexin-2 Receptor (OX2R).[1][2] Its primary mechanism of action is to block the binding of the endogenous neuropeptides, Orexin-A and Orexin-B, to the OX2R.[3] These receptors are G-protein coupled receptors (GPCRs) located on neurons in key wake-promoting centers of the brain, such as the tuberomammillary nucleus (TMN) of the hypothalamus.[3][4]

The orexin (B13118510) system plays a critical role in the stabilization and maintenance of wakefulness.[3][5] By antagonizing the OX2R, this compound inhibits the excitatory, wake-promoting signals of the orexin peptides. This deactivation of wake-active neurons, particularly the suppression of downstream histamine (B1213489) release, facilitates the transition to and maintenance of sleep.[4][6] Animal studies have demonstrated that this compound effectively decreases the latency to persistent sleep while increasing the duration of both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[6][7] The high selectivity for OX2R over the Orexin-1 Receptor (OX1R) is significant, as the blockade of OX2R is considered sufficient to induce sleep.[6][8]

Orexin-2 Receptor Signaling Pathway

The Orexin-2 Receptor is known to couple to multiple G-protein families, including Gq, Gi/o, and Gs, allowing for diverse and complex signaling outcomes depending on the cellular context.[9][10][11] The primary pathway leading to neuronal excitation is mediated by Gq protein activation.

Upon binding of Orexin-A or Orexin-B, the OX2R undergoes a conformational change, activating the associated Gq protein. The Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][12] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[9][11] Concurrently, DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).[9][10] These signaling events culminate in neuronal depolarization and increased excitability through the modulation of various ion channels, including the activation of non-selective cation channels and the inhibition of potassium (K+) channels.[9][11] this compound competitively binds to the OX2R, preventing this entire cascade from being initiated by the endogenous orexin peptides.

Caption: Orexin-2 Receptor Gq-mediated signaling pathway blocked by this compound.

Quantitative Data

The binding affinity and functional potency of this compound have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Receptor | Value | Notes | Reference(s) |

| pKi | OX2R | 8.3 | Potency measured in a binding assay. | [1] |

| Selectivity | OX2R vs OX1R | 600-fold | Calculated from Ki values. | [1] |

| pKB | OX1R | 5.9 | Functional antagonist activity. | [13] |

| pKB | OX2R | 8.5 | Functional antagonist activity. | [13] |

| pIC50 | Chimeric OX2R | 7.4 | Potency in a functional assay using chimeric receptors. | [13] |

Table 2: In Vivo Efficacy in Animal Models (Rat)

| Dose (subcutaneous) | Primary Outcome | Reference(s) |

| 3 mg/kg | Significantly decreased latency to NREM sleep and increased total sleep time. | [4] |

| 10 - 30 mg/kg | Decreased latency for persistent sleep; increased NREM and REM sleep time. | [1] |

| 10 mg/kg | Increased NREM sleep duration. | [8] |

Experimental Protocols

The characterization of this compound relies on established pharmacological assays. Below are representative protocols for key experiments.

Protocol: Competitive Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from its target receptor.[14][15]

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human Orexin-2 Receptor.

-

Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[16]

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein/well), a fixed concentration of a suitable OX2R radioligand (e.g., [3H]-EMPA), and serial dilutions of this compound.

-

For determining non-specific binding, a separate set of wells should contain the membrane, radioligand, and a high concentration of a known, non-labeled orexin antagonist (e.g., suvorexant).

-

Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow binding to reach equilibrium.[16][17]

-

-

Filtration and Counting:

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[16][18]

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound and fit the data using non-linear regression to determine the IC50 value.

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orexin receptor antagonists as therapeutic agents for insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blockade of orexin-1 receptors attenuates orexin-2 receptor antagonism-induced sleep promotion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Non-canonical Gq activation by orexin receptor type 2 and lemborexant observed in microsecond molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A study on the effect of this compound on proliferation and differentiation of neural precursor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. brieflands.com [brieflands.com]

- 18. benchchem.com [benchchem.com]

JNJ-10397049: A Comprehensive Technical Guide to a Selective OX2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JNJ-10397049, a potent and highly selective antagonist of the orexin (B13118510) 2 receptor (OX2R). This document details the compound's pharmacological profile, experimental methodologies for its characterization, and the underlying signaling pathways, serving as a vital resource for professionals in neuroscience research and drug development.

Core Pharmacological Profile

This compound, with the chemical formula C₁₉H₂₀Br₂N₂O₃ and a molecular weight of approximately 484.18 g/mol , is a well-characterized tool compound for studying the orexin system. Its primary mechanism of action is the selective blockade of the OX2 receptor, a G-protein coupled receptor (GPCR) centrally involved in the regulation of sleep-wake cycles, arousal, and other physiological processes.

Binding Affinity and Selectivity

This compound exhibits high affinity for the OX2 receptor with significant selectivity over the orexin 1 receptor (OX1R). This selectivity is a key feature, allowing for the specific investigation of OX2R-mediated effects. The binding affinities from various in-vitro assays are summarized below.

| Parameter | Receptor | Value | Species | Notes |

| pKi | OX2R | 8.3 | Not Specified | |

| pKB | OX1R | 5.9 | Not Specified | |

| pKB | OX2R | 8.5 | Not Specified | |

| pIC₅₀ | Chimeric OX2R | 7.4 | Not Specified | |

| Ki | OX2R | 4.5 nM | Not Specified | |

| Ki | OX1R | 1.1 µM | Not Specified | |

| Selectivity | OX2R vs OX1R | ~600-fold | Not Specified | Based on pKi values.[1] |

Table 1: In-Vitro Binding Affinity of this compound

In-Vivo Pharmacodynamics

In preclinical animal models, this compound has demonstrated significant effects on sleep architecture, consistent with the known role of the OX2 receptor in promoting wakefulness.

| Animal Model | Dosage (mg/kg) | Administration Route | Key Effects |

| Male Sprague-Dawley Rats | 10 - 30 | Subcutaneous | Decreased latency to persistent sleep; Increased NREM and REM sleep time.[1] |

Table 2: In-Vivo Effects of this compound on Sleep Parameters

Experimental Protocols

This section provides detailed methodologies for the key in-vitro and in-vivo experiments used to characterize the pharmacological profile of this compound.

In-Vitro Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of this compound for the OX1 and OX2 receptors.

Objective: To quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing human OX1R or OX2R

-

Radioligand (e.g., [³H]-EMPA for OX2R)

-

This compound (test compound)

-

Non-specific binding control (e.g., a high concentration of a known orexin receptor antagonist)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

In-Vitro Functional Assay: Calcium Mobilization

This protocol describes a common functional assay to assess the antagonist activity of this compound by measuring changes in intracellular calcium levels.

Objective: To determine the ability of a test compound to inhibit the functional response (calcium mobilization) induced by an agonist at the OX2 receptor.

Materials:

-

HEK293 cells stably expressing the human OX2R

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Orexin-A or another suitable agonist

-

This compound (test compound)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Fluorescence plate reader with automated liquid handling

Procedure:

-

Cell Culture: Plate the HEK293-OX2R cells in a 96-well plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: Add a fixed concentration of the agonist (e.g., orexin-A) to the wells to stimulate the OX2 receptor.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis: Determine the inhibitory effect of this compound on the agonist-induced calcium response. Calculate the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition of the maximal agonist response.

In-Vivo Sleep Study in Rats

This protocol details the methodology for assessing the effects of this compound on sleep parameters in rats using electroencephalography (EEG) and electromyography (EMG).

Objective: To evaluate the hypnotic/sleep-promoting effects of a test compound by measuring changes in sleep architecture.

Materials:

-

Male Sprague-Dawley rats

-

EEG/EMG recording system

-

Implantable electrodes (for EEG and EMG)

-

Stereotaxic apparatus

-

This compound

-

Vehicle control

-

Data acquisition and analysis software

Procedure:

-

Surgical Implantation: Under anesthesia, surgically implant EEG electrodes onto the skull and EMG electrodes into the nuchal muscles of the rats. Allow for a post-operative recovery period.

-

Habituation: Habituate the animals to the recording chambers and tethering system.

-

Baseline Recording: Record baseline EEG/EMG data for a 24-hour period to establish normal sleep-wake patterns.

-

Compound Administration: Administer this compound or vehicle subcutaneously at the desired dose.

-

Post-Dosing Recording: Immediately following administration, record EEG/EMG activity for a specified duration (e.g., 6-24 hours).

-

Data Analysis: Score the recorded data into distinct sleep-wake states (wakefulness, NREM sleep, REM sleep) based on the EEG and EMG signals. Calculate key sleep parameters, including:

-

Latency to persistent sleep

-

Total time spent in NREM and REM sleep

-

Number and duration of sleep/wake bouts

-

Orexin 2 Receptor Signaling Pathway

The OX2 receptor is a GPCR that can couple to multiple G-protein subtypes, primarily Gq, Gi, and to a lesser extent, Gs. Antagonism of OX2R by this compound blocks the downstream signaling cascades initiated by the binding of endogenous orexin peptides (Orexin-A and Orexin-B).

Conclusion

This compound is a valuable pharmacological tool for the investigation of the orexin system. Its high selectivity for the OX2 receptor allows for the precise dissection of the physiological roles of this receptor subtype. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers designing and interpreting studies involving this compound, ultimately contributing to a deeper understanding of orexin-mediated processes and the development of novel therapeutics.

References

The Functional Profile of JNJ-10397049: A Selective Orexin-2 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10397049 is a potent and highly selective antagonist of the orexin-2 receptor (OX2R). This document provides a comprehensive technical overview of its primary functions, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows. The primary pharmacological effects of this compound are the promotion of sleep and the attenuation of reward-seeking behavior, particularly in the context of ethanol (B145695) consumption. Its high selectivity for the OX2R over the orexin-1 receptor (OX1R) makes it a valuable tool for dissecting the distinct physiological roles of these two receptors in the central nervous system.

Core Function and Mechanism of Action

This compound exerts its physiological effects by competitively binding to and blocking the activation of the orexin-2 receptor. Orexin (B13118510) neuropeptides, Orexin-A and Orexin-B, are key regulators of wakefulness, arousal, and reward. By preventing the binding of these endogenous ligands to the OX2R, this compound effectively dampens the excitatory signaling that promotes and maintains a state of wakefulness. This antagonism of the orexin system is the fundamental mechanism underlying its sleep-promoting properties.

Signaling Pathway

The orexin receptors are G-protein coupled receptors (GPCRs). The OX2R is known to couple to Gq and/or Gi/o proteins. Upon activation by orexin peptides, these G-proteins initiate downstream signaling cascades that typically lead to neuronal depolarization and increased excitability. This compound, as a selective antagonist, interrupts this signaling cascade at the receptor level.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its binding affinity and functional effects.

| Parameter | Value | Receptor | Species | Reference |

| pKi | 8.3 | Orexin 2 Receptor | Not Specified | [1] |

| pKB | 8.5 | Orexin 2 Receptor | Not Specified | [2] |

| pKB | 5.9 | Orexin 1 Receptor | Not Specified | [2] |

| Selectivity | ~600-fold | OX2R over OX1R | Not Specified | [1] |

| pIC50 | 7.4 | Chimeric OX2 Receptor | Not Specified | [2] |

| Table 1: In Vitro Binding Affinity of this compound |

| Experimental Model | Dosage | Route of Administration | Key Findings | Reference |

| Male Sprague-Dawley Rats | 10 mg/kg | Subcutaneous | Significant reduction in NREM sleep latency. | [1] |

| Male Sprague-Dawley Rats | 10 mg/kg | Subcutaneous | Increase in NREM sleep duration in the first 2 hours post-administration. | [1] |

| Rodent Models | 1, 3, and 10 mg/kg | Subcutaneous | Dose-dependent reduction in ethanol self-administration. | [3] |

| Mice | 10 mg/kg | Subcutaneous | Attenuation of acquisition, expression, and reinstatement of ethanol-conditioned place preference. | [3] |

| Table 2: In Vivo Efficacy of this compound |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

In Vivo Sleep Studies in Rodents

This protocol outlines the methodology for assessing the effects of this compound on sleep architecture in rats using electroencephalography (EEG) and electromyography (EMG).

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are typically used.

-

Surgical Implantation: Animals are anesthetized, and stainless-steel screw electrodes are implanted into the skull for EEG recording. Bipolar flexible wire electrodes are inserted into the nuchal muscles for EMG recording. The electrode assembly is secured to the skull with dental cement.

-

Recovery and Habituation: A recovery period of at least one week is allowed. Animals are then habituated to the recording chambers and tethered recording cables.

-

Polysomnographic Recording: Continuous EEG and EMG data are recorded for a baseline period, followed by recordings after the administration of this compound or vehicle.

-

Data Analysis: The recorded data is scored in epochs (e.g., 10-30 seconds) to classify the animal's state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG signals. Parameters such as sleep latency, duration of each sleep stage, and the number of state transitions are quantified and compared between treatment groups.

Radioligand Binding Assay for Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of this compound for the orexin-2 receptor.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the human orexin-2 receptor (e.g., CHO or HEK293 cells) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.

-

Competitive Binding: A fixed concentration of a radiolabeled orexin receptor ligand (e.g., [³H]-EMPA, a selective OX2R antagonist) is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. A competition curve is generated, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibitory constant) is then determined using the Cheng-Prusoff equation, providing a measure of the affinity of this compound for the OX2R.

Ethanol Self-Administration and Conditioned Place Preference

To evaluate the effect of this compound on the rewarding properties of ethanol, rodent models of self-administration and conditioned place preference (CPP) are employed.

Ethanol Self-Administration Protocol:

-

Animal Model: Rats are often used and are trained to orally self-administer an ethanol solution.

-

Training: Animals are placed in operant conditioning chambers equipped with levers. Pressing one lever (the active lever) results in the delivery of a small amount of ethanol solution, while pressing the other lever (the inactive lever) has no consequence. Training continues until a stable pattern of ethanol self-administration is established.

-

Testing: Once stable responding is achieved, animals are pre-treated with various doses of this compound or vehicle before the self-administration sessions. The number of lever presses and the amount of ethanol consumed are recorded and compared across treatment conditions.

Conditioned Place Preference (CPP) Protocol:

-

Apparatus: A multi-compartment chamber is used, with distinct visual and tactile cues in each compartment.

-

Pre-Conditioning (Baseline): The animal is allowed to freely explore all compartments to determine any initial preference.

-

Conditioning: Over several days, the animal receives an injection of ethanol and is confined to one of the non-preferred compartments. On alternate days, the animal receives a vehicle injection and is confined to the opposite compartment.

-

Post-Conditioning (Test): The animal is placed back in the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in the ethanol-paired compartment is compared to the time spent in the vehicle-paired compartment to assess the rewarding properties of ethanol. The effect of this compound can be tested on the acquisition (administered before conditioning sessions) or expression (administered before the test session) of CPP.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate due to its potent and selective antagonism of the orexin-2 receptor. Its primary functions, the promotion of sleep and the reduction of ethanol reward, are well-documented in preclinical models. The detailed experimental protocols provided herein offer a framework for the continued investigation of this and similar compounds. The high selectivity of this compound makes it particularly useful for elucidating the specific roles of the OX2R in various physiological and pathological processes. Further research, including comprehensive pharmacokinetic and pharmacodynamic studies in different species, will be crucial for its potential translation to clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A study on the effect of this compound on proliferation and differentiation of neural precursor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of a newly developed potent orexin-2 receptor-selective antagonist, compound 1 m, on sleep/wakefulness states in mice - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-10397049: A Technical Guide to a Selective Orexin-2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10397049 is a potent and selective antagonist of the orexin-2 receptor (OX2R), developed by Johnson & Johnson.[1] Primarily utilized as a research tool, this small molecule has been instrumental in elucidating the role of the orexin (B13118510) system, particularly the OX2R, in regulating sleep-wake cycles and other neurological processes. This document provides a comprehensive overview of the discovery, preclinical development, and pharmacological profile of this compound, based on publicly available data. While the specific details of its initial discovery and lead optimization are not extensively documented in the public domain, this guide synthesizes the existing knowledge to present a thorough technical resource. This compound has been characterized in various preclinical models, demonstrating significant effects on sleep architecture. It has not progressed into clinical trials.

Introduction to the Orexin System and this compound

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (orexin-1 receptor, OX1R, and orexin-2 receptor, OX2R), is a key regulator of arousal, wakefulness, and appetite. Dysregulation of this system is implicated in sleep disorders such as narcolepsy. Orexin receptor antagonists, by blocking the wake-promoting signals of orexins, represent a therapeutic strategy for insomnia.

This compound is a highly selective antagonist for the OX2R.[2][3] This selectivity makes it a valuable pharmacological probe for dissecting the distinct physiological roles of OX1R and OX2R. Its primary application has been in preclinical research to understand the specific contribution of OX2R to sleep regulation and other CNS functions.

Discovery and Preclinical Development

While specific details regarding the initial high-throughput screening and medicinal chemistry efforts that led to the identification of this compound are not publicly available, it is known to have been developed by Johnson & Johnson.[1][4] The development of this compound likely followed a rational drug design approach targeting the OX2R. Its highest reported development phase is preclinical.[1]

Pharmacological Profile

This compound exhibits high affinity and selectivity for the OX2R. The available quantitative data on its binding affinities are summarized in the table below.

| Parameter | Value | Receptor | Reference |

| pKi | 8.3 | Orexin 2 Receptor (OX2R) | [2] |

| pKB | 8.5 | Orexin 2 Receptor (OX2R) | [5] |

| pKB | 5.9 | Orexin 1 Receptor (OX1R) | [5] |

| pIC50 | 7.4 | Chimeric OX2 Receptors | [5] |

| Selectivity | ~600-fold for OX2R over OX1R | N/A | [2] |

| Selectivity | 630 times greater for OX2R over OX1R | N/A | [4] |

Table 1: Quantitative Pharmacological Data for this compound

This compound shows no significant activity at over 50 other neurotransmitter and neuropeptide receptors, highlighting its specificity.[5]

Mechanism of Action

This compound functions as a competitive antagonist at the OX2R. By binding to this receptor, it prevents the endogenous orexin peptides from activating their downstream signaling cascades. The orexin system is known to promote wakefulness through its projections to various arousal centers in the brain. Blockade of OX2R signaling by this compound is hypothesized to decrease the activity of these wake-promoting pathways, leading to an increase in sleep.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

A Technical Guide to the Role of JNJ-10397049 in the Sleep-Wake Cycle

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of JNJ-10397049, a selective orexin-2 receptor antagonist (2-SORA). It details the compound's mechanism of action within the orexin (B13118510) neurochemical system, which is a critical regulator of sleep and wakefulness. This guide synthesizes key preclinical findings, presenting quantitative data on receptor binding and in vivo effects on sleep architecture. Detailed experimental protocols and signaling pathway diagrams are included to offer a thorough resource for professionals engaged in sleep research and the development of novel hypnotics.

Introduction: The Orexin System and Sleep-Wake Regulation

The sleep-wake cycle is governed by a complex interplay of homeostatic and circadian processes, orchestrated by various neuronal populations. Central to the maintenance of wakefulness is the orexin system. Orexin neurons, located exclusively in the lateral hypothalamus, produce two neuropeptides: orexin-A and orexin-B.[1][2] These peptides act as excitatory neurotransmitters, projecting widely throughout the brain to activate wake-promoting centers, including the locus coeruleus (noradrenergic), tuberomammillary nucleus (histaminergic), and raphe nuclei (serotonergic).[1][3][4][5]

The effects of orexins are mediated by two G-protein coupled receptors (GPCRs), the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R).[2] Orexin-A binds to both receptors, while orexin-B has a higher affinity for OX2R.[3][5] The sustained activity of orexin neurons is crucial for stabilizing the wakeful state.[6] Consequently, antagonism of orexin receptors presents a logical therapeutic strategy for the treatment of insomnia.[3][7] this compound is a key pharmacological tool that has helped elucidate the specific role of the OX2R in this process.

This compound: A Selective Orexin-2 Receptor Antagonist

This compound is a small molecule compound identified as a potent and selective antagonist of the orexin-2 receptor (2-SORA).[8][9][10] Its high selectivity allows for the specific investigation of the OX2R's function in sleep modulation, distinguishing its role from that of the OX1R. Preclinical studies have consistently demonstrated that the selective blockade of OX2R is sufficient to promote and maintain sleep, suggesting that this receptor subtype is the primary mediator of the orexin system's wake-promoting effects.[1][3][4][9]

Mechanism of Action

Receptor Binding and Signaling

This compound exhibits a high binding affinity for the OX2R with significant selectivity over the OX1R. This selectivity has been quantified in various binding and functional assays. While OX1R is primarily coupled to Gq proteins, OX2R can signal through either Gq or Gi/Go pathways, leading to neuronal depolarization and increased excitability.[3] By competitively binding to and blocking the OX2R, this compound prevents the downstream signaling cascade initiated by endogenous orexin peptides.

Table 1: Receptor Binding Profile of this compound

| Receptor | Binding Parameter | Value | Reference |

|---|---|---|---|

| Orexin-2 (OX2R) | pKi | 8.2 | [9] |

| Orexin-1 (OX1R) | pKi | 5.7 | [9] |

| Orexin-2 (OX2R) | pKB | 8.5 | [11] |

| Orexin-1 (OX1R) | pKB | 5.9 | [11] |

| Orexin-2 (OX2R) | pIC50 | 7.4 |[11] |

System-Level Effects on the Sleep-Wake Switch

The primary mechanism by which this compound promotes sleep is by inhibiting the excitatory output of wake-active neurons.[9] A key target is the histaminergic system in the tuberomammillary nucleus (TMN) of the hypothalamus. Selective pharmacological blockade of OX2R with this compound has been shown to suppress histamine (B1213489) release.[9] This reduction in histaminergic tone, along with decreased activity in other monoaminergic centers, allows sleep-promoting regions, such as the ventrolateral preoptic nucleus (VLPO), to become dominant, thereby "switching" the brain from a state of wakefulness to sleep.

References

- 1. Frontiers | Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness [frontiersin.org]

- 2. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]

- 3. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psychiatrist.com [psychiatrist.com]

- 5. psychiatrist.com [psychiatrist.com]

- 6. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of a newly developed potent orexin-2 receptor-selective antagonist, compound 1 m, on sleep/wakefulness states in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Orexin-1 receptor blockade dysregulates REM sleep in the presence of orexin-2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Orexin antagonist - Wikipedia [en.wikipedia.org]

- 11. A study on the effect of this compound on proliferation and differentiation of neural precursor cells - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of JNJ-10397049: A Selective Orexin-2 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JNJ-10397049 is a potent and highly selective antagonist of the orexin-2 receptor (OX2R), a key component of the orexin (B13118510) neuropeptide system which plays a critical role in the regulation of sleep-wake cycles, appetite, and other physiological processes.[1][2][3][4] Preclinical research has demonstrated the sleep-promoting effects of this compound, highlighting its therapeutic potential for the treatment of sleep disorders such as insomnia.[1][4][5] This technical guide provides a comprehensive overview of the preclinical studies on this compound, with a focus on its pharmacological properties, key experimental data, and detailed methodologies.

Core Mechanism of Action

The orexin system comprises two neuropeptides, orexin-A and orexin-B, and two G-protein coupled receptors (GPCRs), the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R).[6][7] These receptors are distributed throughout the brain and are involved in promoting wakefulness. This compound exerts its effects by selectively blocking the binding of orexin neuropeptides to the OX2R. This antagonism of OX2R signaling leads to a reduction in wakefulness and a promotion of sleep.[5]

Pharmacological Properties

This compound exhibits high affinity and selectivity for the OX2R. The following table summarizes the key in vitro binding and functional activity data.

| Parameter | Value | Species/System | Reference |

| pKi (OX2R) | 8.3 | --- | [3] |

| pKi (OX1R) | 5.7 | --- | |

| Selectivity (OX2R vs OX1R) | 600-fold | --- | [3] |

| pIC50 (chimeric OX2R) | 7.4 | --- | [1][4] |

| pKB (OX1R) | 5.9 | --- | [1][4] |

| pKB (OX2R) | 8.5 | --- | [1][4] |

Key Preclinical Studies & Data

In Vivo Sleep Studies in Rodents

Preclinical studies in rats have consistently demonstrated the sleep-promoting effects of this compound. Administration of the compound leads to a significant reduction in the time taken to fall asleep (sleep latency) and an increase in the duration of both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.

| Species | Dose (mg/kg) | Administration Route | Effect on NREM Sleep | Effect on REM Sleep | Reference |

| Rat | 10 | Subcutaneous | Increased duration | Not significantly affected | [5] |

| Rat | 10-30 | --- | Decreased latency, increased duration | Increased duration |

A study investigating the effects of this compound on neural precursor cells (NPCs) found that it could influence their proliferation and differentiation in a concentration-dependent manner.

| Concentration (µM) | Effect on NPC Proliferation | Reference |

| 1, 5 | Significantly increased | [1] |

| 10, 15, 20 | No significant effect | [1] |

| 25, 30 | Toxic | [1] |

Experimental Protocols

Rodent Sleep Studies (EEG/EMG)

Objective: To assess the effects of this compound on sleep architecture in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

-

Surgical Implantation: Under anesthesia, stainless steel screw electrodes are implanted into the skull for EEG recordings, and wire electrodes are inserted into the nuchal muscles for EMG recordings.

-

Recovery and Acclimation: Animals are allowed to recover from surgery and are habituated to the recording chambers and cables.

-

Drug Administration: this compound is dissolved in a suitable vehicle and administered via the specified route (e.g., subcutaneous injection). A vehicle control group is included in each experiment.

-

Data Recording: Continuous EEG and EMG data are recorded for a defined period (e.g., 24 hours) post-administration.

-

Data Analysis: The recorded data is scored in epochs (e.g., 10 seconds) to identify different sleep-wake states (wakefulness, NREM sleep, REM sleep) based on the EEG and EMG signals. Key parameters such as sleep latency, duration of each sleep stage, and number of state transitions are quantified.

Ex Vivo Receptor Autoradiography

Objective: To determine the occupancy of OX2R by this compound in the brain.

Methodology:

-

Animal Model: Rats are administered with this compound or vehicle.

-

Tissue Collection: At a specific time point after administration, animals are euthanized, and their brains are rapidly removed and frozen.

-

Cryosectioning: The frozen brains are sectioned into thin slices (e.g., 20 µm) using a cryostat.

-

Radioligand Incubation: The brain sections are incubated with a radiolabeled ligand that specifically binds to the OX2R.

-

Washing: The sections are washed to remove any unbound radioligand.

-

Imaging: The sections are exposed to a phosphor imaging plate or film to detect the radioactivity.

-

Data Analysis: The density of the signal on the autoradiograms is quantified and compared between the drug-treated and vehicle-treated groups to calculate the percentage of receptor occupancy.

Visualizations

Signaling Pathway of this compound

Caption: Antagonistic action of this compound on the OX2R signaling pathway.

Experimental Workflow for Rodent Sleep Study

Caption: Workflow for assessing the effects of this compound on rodent sleep.

Experimental Workflow for Ex Vivo Receptor Occupancy

Caption: Workflow for determining OX2R occupancy by this compound.

References

- 1. A study on the effect of this compound on proliferation and differentiation of neural precursor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. JNJ 10397049 | OX2 Receptors | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-10397049: An In-Depth Technical Guide on its Effects on Orexin Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10397049 is a potent and highly selective antagonist of the orexin-2 receptor (OX2R).[1][2][3][4] The orexin (B13118510) system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness, arousal, and other physiological processes. By selectively blocking the OX2R, this compound has been shown to modulate orexin signaling, leading to significant effects on sleep and wakefulness. This technical guide provides a comprehensive overview of the effects of this compound on orexin signaling, including its pharmacological profile, and detailed experimental methodologies for its characterization.

Core-Mechanism of Action: Selective Orexin-2 Receptor Antagonism

This compound functions as a competitive antagonist at the OX2R, thereby blocking the binding of the endogenous orexin peptides. This selective antagonism of the OX2R is believed to be the primary mechanism underlying its pharmacological effects, particularly its sleep-promoting properties. The wake-promoting signals of the orexin system are thought to be predominantly mediated through the OX2R.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound, demonstrating its high affinity and selectivity for the human orexin-2 receptor.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor | Species | pKi | Selectivity (fold) vs. OX1R | Reference |

| OX2R | Human | 8.3 | 600 | [1] |

| OX1R | Human | 5.7 | - |

Table 2: In Vitro Functional Antagonism of this compound

| Receptor | Species | Assay | pIC50 | pKB | Reference |

| OX2R (chimeric) | Not Specified | Calcium Mobilization | 7.4 | 8.5 | [3] |

| OX1R | Not Specified | Calcium Mobilization | - | 5.9 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the effects of this compound on orexin signaling are provided below. These protocols are based on established methods in the field and are intended to serve as a guide for researchers.

In Vitro Radioligand Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity of this compound for orexin receptors expressed in a heterologous system.

Objective: To determine the inhibitory constant (Ki) of this compound at human OX1 and OX2 receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human OX1R or OX2R.

-

Radioligand: [³H]-EMPA (a selective OX2R antagonist radioligand).

-

This compound

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a non-labeled orexin receptor ligand (e.g., 10 µM EMPA).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add cell membranes, [³H]-EMPA (at a concentration near its Kd), and either this compound, binding buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Calcium Mobilization)

This protocol describes the use of a Fluorometric Imaging Plate Reader (FLIPR) to measure the antagonistic effect of this compound on orexin-induced calcium mobilization.

Objective: To determine the functional potency (pIC50 or pKB) of this compound in blocking orexin-A or orexin-B induced intracellular calcium release.

Materials:

-

CHO or HEK293 cells stably expressing human OX1R or OX2R.

-

Cell culture medium.

-

Fluo-4 AM or another suitable calcium-sensitive fluorescent dye.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound stock solution (in DMSO).

-

Orexin-A or Orexin-B agonist solution.

-

96- or 384-well black-walled, clear-bottom microplates.

-

FLIPR instrument.

Procedure:

-

Seed the cells into the microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in assay buffer and add them to the wells.

-

Incubate for a predetermined time (e.g., 15-30 minutes).

-

Place the plate in the FLIPR instrument.

-

Initiate fluorescence reading and add the orexin agonist to the wells at a concentration that elicits a submaximal response (e.g., EC80).

-

Continue to record the fluorescence signal to measure the change in intracellular calcium concentration.

-

Analyze the data to determine the inhibitory effect of this compound on the orexin-induced calcium response and calculate the IC50 or KB value.

In Vivo Sleep/Wake EEG and EMG Recording in Rats

This protocol describes a typical experiment to evaluate the effects of this compound on sleep architecture in rats.

Objective: To assess the effect of this compound on sleep-wake states, including latency to persistent sleep, and duration of non-REM (NREM) and REM sleep.

Materials:

-

Adult male Sprague-Dawley rats.

-

This compound solution for administration (e.g., subcutaneous injection).

-

Vehicle control.

-

EEG and EMG recording system (telemetric or tethered).

-

Surgical instruments for electrode implantation.

-

Anesthesia.

Procedure:

-

Surgical Implantation: Anesthetize the rats and surgically implant EEG screw electrodes over the cortex and EMG wire electrodes in the nuchal muscles. Allow for a recovery period of at least one week.

-

Habituation: Acclimate the animals to the recording chambers and tether (if applicable) for several days before the experiment.

-

Baseline Recording: Record baseline EEG and EMG data for at least 24 hours to establish normal sleep-wake patterns.

-

Drug Administration: Administer this compound or vehicle at the beginning of the desired recording period (e.g., the beginning of the light or dark cycle).

-

Data Acquisition: Record EEG and EMG signals continuously for a defined period (e.g., 6-24 hours) post-administration.

-

Data Analysis:

-

Score the sleep-wake states (wakefulness, NREM sleep, REM sleep) in epochs (e.g., 10-30 seconds) based on the EEG and EMG signals.

-

Quantify the time spent in each state.

-

Determine the latency to the first episode of persistent NREM sleep.

-

Analyze the number and duration of sleep/wake bouts.

-

Perform spectral analysis of the EEG signal to assess sleep intensity (e.g., delta power during NREM sleep).

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the action of this compound.

References

JNJ-10397049: An In-depth Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10397049 is a potent and highly selective antagonist of the orexin-2 receptor (OX2R) that has garnered significant interest in the field of neuroscience research.[1][2][3] Orexins, also known as hypocretins, are neuropeptides that play a crucial role in regulating various physiological processes, including sleep-wake cycles, appetite, and reward pathways.[4] By selectively blocking the OX2R, this compound offers a valuable pharmacological tool to investigate the specific functions of this receptor subtype in both normal and pathological brain states. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Compound Information

| Property | Value | Source |

| IUPAC Name | 1-(2,4-dibromophenyl)-3-((4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)urea | [1] |

| Molecular Formula | C₁₉H₂₀Br₂N₂O₃ | [2] |

| Molar Mass | 484.188 g·mol⁻¹ | [1] |

| CAS Number | 708275-58-5 | [1][2] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble to 100 mM in DMSO and ethanol (B145695) |

Mechanism of Action

This compound acts as a competitive antagonist at the OX2R, a G protein-coupled receptor (GPCR). The orexin (B13118510) system's signaling is complex, with the OX2R capable of coupling to multiple G protein subtypes, including Gq/11, Gi/o, and Gs.[4] The primary signaling cascade upon orexin binding to OX2R often involves the Gq pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. These downstream events ultimately modulate neuronal excitability and neurotransmitter release. By blocking the binding of endogenous orexins (Orexin-A and Orexin-B) to the OX2R, this compound inhibits these downstream signaling cascades.

Quantitative Data

Receptor Binding Affinity

| Parameter | Value | Receptor | Source |

| pIC₅₀ | 7.4 | Chimeric OX₂ | [2] |

| pKB | 8.5 | OX₂ | [2] |

| pKB | 5.9 | OX₁ | [2] |

In Vitro Effects on Neural Precursor Cells (NPCs)

| Concentration | Effect on NPC Proliferation | Source |

| 1 µM | Significant increase | [5] |

| 5 µM | Significant increase | [5] |

| 10 µM | No significant effect | [5] |

| 15 µM | No significant effect | [5] |

| 20 µM | No significant effect | [5] |

| 25 µM | Toxic | [5] |

| 30 µM | Toxic | [5] |

| Concentration | Effect on NPC Differentiation to Oligodendroglial Lineage | Source |

| 20 µM | Increased expression of Olig2 and decreased expression of nestin | [5] |

In Vivo Effects in Rodent Models

| Study | Animal Model | Doses | Route | Key Findings | Source |

| Sleep Promotion | Male Sprague-Dawley Rats | 10 and 30 mg/kg | s.c. | Reduced latency to persistent sleep; increased NREM and REM sleep time. | [6] |

| Ethanol Self-Administration | Rats | 1, 3, and 10 mg/kg | s.c. | Dose-dependently reduced ethanol self-administration. | [1] |

| Ethanol Conditioned Place Preference | Mice | 10 mg/kg | s.c. | Attenuated the acquisition, expression, and reinstatement. | [1] |

Experimental Protocols

Neural Precursor Cell (NPC) Proliferation and Differentiation

This protocol is adapted from studies investigating the effect of this compound on NPC behavior.[5]

1. NPC Culture:

-

Isolate NPCs from the cerebral cortices of embryonic day 14 mice.

-

Culture NPCs as neurospheres in a proliferation medium such as NeuroCult™ Proliferation Medium supplemented with growth factors like Epidermal Growth Factor (EGF).

-

Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

2. Proliferation Assay (MTT Assay):

-

Dissociate neurospheres into single cells and plate in 96-well plates at a density of 1 x 10⁴ cells/well.

-

Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 15, 20, 25, 30 µM) or vehicle control (DMSO) for 48 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

3. Differentiation Assay:

-

Plate dissociated NPCs on poly-L-ornithine-coated coverslips in a differentiation medium (proliferation medium without growth factors and supplemented with 1% fetal bovine serum).

-

Treat cells with this compound (e.g., 20 µM) or vehicle for 7 days.

-

Fix the cells with 4% paraformaldehyde.

-

Perform immunocytochemistry for oligodendrocyte lineage markers (e.g., Olig2) and NPC markers (e.g., nestin).

-

Counterstain nuclei with DAPI.

-

Analyze fluorescence using a fluorescence microscope.

4. Real-Time PCR:

-

Extract total RNA from treated and control NPC cultures.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative real-time PCR using SYBR Green master mix and primers for genes of interest (e.g., Olig2, Nestin, and a housekeeping gene like GAPDH).

-

Analyze relative gene expression using the ΔΔCt method.

In Vivo Sleep Studies in Rats

This protocol is a generalized procedure based on rodent sleep studies.[6]

1. Animal Surgery:

-

Implant male Sprague-Dawley rats with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia.

-

Place EEG electrodes over the cortex and EMG electrodes in the nuchal muscles.

-

Allow animals to recover for at least one week.

2. Habituation:

-

Habituate the rats to the recording chambers and tethered recording cables for several days before the experiment.

3. Drug Administration and Recording:

-

On the experimental day, administer this compound (e.g., 10 or 30 mg/kg, s.c.) or vehicle at the beginning of the light or dark cycle.

-

Continuously record EEG and EMG signals for a defined period (e.g., 6-24 hours).

4. Data Analysis:

-

Score the EEG/EMG recordings in epochs (e.g., 10 seconds) for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

-

Analyze sleep parameters, including sleep latency, total sleep time, and the duration of each sleep stage.

Ethanol Self-Administration in Rats

This is a representative protocol for operant self-administration studies.[1]

1. Operant Conditioning Training:

-

Train rats in operant conditioning chambers equipped with two levers.

-

Initially, train rats to press a lever for a sucrose (B13894) solution to establish the lever-pressing behavior.

-

Gradually introduce ethanol into the sucrose solution and then fade the sucrose until the rats are self-administering an ethanol solution (e.g., 10% v/v).

-

Establish a stable baseline of ethanol self-administration on a fixed-ratio schedule of reinforcement (e.g., FR1, where one lever press delivers one reward).

2. Drug Testing:

-

Once a stable baseline is achieved, administer this compound (e.g., 1, 3, or 10 mg/kg, s.c.) or vehicle prior to the self-administration session.

-

Record the number of lever presses on the active (ethanol-delivering) and inactive levers.

3. Data Analysis:

-

Compare the number of active lever presses and ethanol intake between the drug-treated and vehicle-treated conditions to assess the effect of this compound on the reinforcing properties of ethanol.

Conclusion

This compound is a valuable research tool for elucidating the role of the OX2R in a variety of neurological processes. Its high selectivity allows for the targeted investigation of OX2R-mediated pathways in sleep, addiction, and neurodevelopment. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in utilizing this compound in their studies. As with any pharmacological agent, careful consideration of experimental design and appropriate controls are essential for obtaining robust and reproducible results.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. JNJ 10397049 | OX2 Receptors | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A study on the effect of this compound on proliferation and differentiation of neural precursor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual Hypocretin Receptor Antagonism Is More Effective for Sleep Promotion than Antagonism of Either Receptor Alone - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Pharmacology of JNJ-10397049: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10397049 is a potent and highly selective antagonist of the orexin-2 receptor (OX2R), a key regulator of sleep and wakefulness. This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing its binding affinity, in vitro and in vivo activities, and the underlying signaling pathways. Detailed methodologies for key experimental procedures are provided to facilitate further research and development.

Introduction

The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-coupled receptors (orexin-1 and orexin-2 receptors; OX1R and OX2R), plays a pivotal role in the regulation of arousal, appetite, and reward processing.[1] Dysregulation of the orexin system is implicated in sleep disorders such as narcolepsy and insomnia.[2] this compound has emerged as a valuable research tool and a potential therapeutic agent due to its high selectivity for the OX2R, allowing for the specific investigation of the physiological roles of this receptor subtype. This document serves as an in-depth technical resource on the pharmacological profile of this compound.

Mechanism of Action

This compound functions as a competitive antagonist at the OX2R.[3][4] By binding to the receptor, it blocks the binding of the endogenous orexin peptides, thereby inhibiting the downstream signaling cascades that promote wakefulness.[5]

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound have been characterized in various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Receptor | Value | Species | Reference(s) |

| pKi | OX2R | 8.3 | Not Specified | [3] |

| pKB | OX2R | 8.5 | Not Specified | [6] |

| pKB | OX1R | 5.9 | Not Specified | [6] |

| Selectivity (OX2R vs. OX1R) | - | ~600-fold | Not Specified | [3] |

| pIC50 | Chimeric OX2R | 7.4 | Not Specified | [6] |

Table 2: In Vivo Effects of this compound on Sleep Parameters in Rats

| Dose | Administration Route | Effect | Observation Period | Reference(s) |

| 10-30 mg/kg | Subcutaneous | Decreased latency to persistent sleep | - | [3] |

| 10-30 mg/kg | Subcutaneous | Increased NREM sleep time | - | [3] |

| 10-30 mg/kg | Subcutaneous | Increased REM sleep time | - | [3] |

| 10 mg/kg | Subcutaneous | Significant reduction in NREM sleep latency | First 2 hours post-administration | [3] |

| 10 mg/kg | Subcutaneous | Significant increase in NREM sleep duration | First 2 hours post-administration | [3] |

Table 3: Effects of this compound on Neural Precursor Cells (NPCs)

| Concentration | Effect on Proliferation | Effect on Differentiation (to Oligodendrocytes) | Reference(s) |

| 1 µM, 5 µM | Significantly increased | - | [7] |

| 10 µM, 15 µM, 20 µM | No significant effect | - | [7] |

| 20 µM | No significant effect | Increased | [7] |

| 25 µM, 30 µM | Toxic | - | [7] |

Signaling Pathways

The OX2R is known to couple to multiple G proteins, primarily Gq, Gi, and Gs, leading to the activation of diverse downstream signaling pathways. Antagonism of OX2R by this compound inhibits these orexin-induced signaling events.

Caption: Orexin-2 Receptor (OX2R) Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of this compound.

In Vitro Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the OX2R.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human OX2R.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-EMPA), and varying concentrations of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Sleep/Wakefulness Assessment in Rats

This protocol outlines the methodology for assessing the effects of this compound on sleep architecture in rats using electroencephalography (EEG) and electromyography (EMG).

Caption: Workflow for In Vivo Sleep/Wakefulness Assessment in Rats.

Methodology:

-

Animal Surgery:

-

Anesthetize male Sprague-Dawley rats.

-

Surgically implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.

-

Implant stainless steel wire electrodes into the nuchal muscles for EMG recording.

-

Allow animals to recover for at least one week post-surgery.

-

-

Polysomnographic Recording:

-

Habituate the animals to the recording chambers and tether system.

-

Administer this compound or vehicle via the desired route (e.g., subcutaneous injection) at the beginning of the light or dark cycle.

-

Record EEG and EMG signals continuously for a defined period (e.g., 24 hours).

-

-

Data Analysis:

-

Divide the recording into epochs (e.g., 10 seconds).

-

Visually or automatically score each epoch as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG characteristics.

-

Quantify various sleep parameters, including latency to persistent sleep, total time spent in each sleep stage, number and duration of sleep bouts, and sleep efficiency.

-

Compare the sleep parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

-

Neural Precursor Cell Proliferation and Differentiation Assay

This protocol details the methods to assess the effects of this compound on the proliferation and differentiation of neural precursor cells (NPCs).[7][8][9]

References

- 1. A study on the effect of this compound on proliferation and differentiation of neural precursor cells -Anatomy and Cell Biology | Korea Science [koreascience.kr]

- 2. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A study on the effect of this compound on proliferation and differentiation of neural precursor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

JNJ-10397049: A Selective Orexin-2 Receptor Antagonist and its Impact on REM Sleep

An In-depth Technical Guide for Researchers and Drug Development Professionals

JNJ-10397049 is a potent and selective antagonist of the orexin-2 receptor (OX2R), with a pKi of 8.3 and a 600-fold selectivity over the orexin-1 receptor (OX1R)[1]. This compound has been instrumental in preclinical research to elucidate the distinct roles of the two orexin (B13118510) receptors in the regulation of sleep and wakefulness. This technical guide provides a comprehensive overview of the effects of this compound on sleep architecture, with a particular focus on Rapid Eye Movement (REM) sleep, based on available preclinical data.

Mechanism of Action

The orexin neuropeptide system, comprising orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of arousal and wakefulness[2]. Orexin neurons, located in the lateral hypothalamus, project to and excite various wake-promoting nuclei, including the histaminergic tuberomammillary nucleus (TMN)[3][4][5]. Orexin receptors are G-protein coupled; OX1R is thought to couple to Gq, while OX2R can signal through either Gq or Gi/Go[6]. The wake-promoting effects of orexins are largely mediated by the activation of these downstream pathways[6].

This compound exerts its sleep-promoting effects by selectively blocking the OX2R. This antagonism inhibits the output of wake-active neurons, notably by suppressing histamine (B1213489) release in the hypothalamus[4][5][7][8]. By targeting OX2R, this compound effectively reduces the wake-promoting signals, thereby facilitating the transition to and maintenance of sleep.

Impact on Sleep Architecture

Preclinical studies in rats have demonstrated that this compound robustly promotes both non-REM (NREM) and REM sleep. Administration of this compound leads to a decrease in the latency to persistent sleep and an increase in the total duration of both NREM and REM sleep[1][4][5].

The following table summarizes the quantitative effects of this compound on sleep parameters as observed in preclinical studies.

| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) |

| NREM Sleep Latency | No change | Significant reduction[1] | Decreased[4][5] |

| NREM Sleep Duration | Baseline | Increased[1][7][8][9] | Increased |

| REM Sleep Latency | No change | No significant change[7][8] | Decreased[4][5] |

| REM Sleep Duration | Baseline | No significant change[7][8] | Increased[1] |

| Total Sleep Time | Baseline | Increased | Increased[4][5] |

The Role of OX1R in REM Sleep Regulation

A key finding from studies involving this compound is the elucidation of the interplay between OX1R and OX2R in REM sleep regulation. While selective blockade of OX2R by this compound alone primarily increases NREM sleep duration without a significant impact on REM sleep, the simultaneous blockade of OX1R dramatically alters the sleep architecture in favor of REM sleep[7][8][9].

Co-administration of this compound with a selective OX1R antagonist (GSK-1059865) results in a significant reduction in REM sleep latency and a marked increase in REM sleep duration, often at the expense of NREM sleep time[7][8][9][10]. This suggests that while OX2R blockade is sufficient to promote sleep, the additional inhibition of OX1R disinhibits REM sleep, leading to a more fragmented sleep pattern with a strong preference for REM.

The following table presents data on NREM and REM sleep bout analysis in rats following the co-administration of this compound and the OX1R antagonist GSK-1059865.

| Treatment Group | NREM Bout Number | NREM Bout Duration (min) | REM Bout Number | REM Bout Duration (min) |

| Vehicle + Vehicle | 82.7 ± 2.6 | 1.39 ± 0.07 | 19.6 ± 2.0 | 1.13 ± 0.13 |

| GSK-1059865 + Vehicle | 70.7 ± 3.7 | 1.51 ± 0.10 | 18.1 ± 1.7 | 1.21 ± 0.17 |

| Vehicle + this compound | 101.0 ± 4.2 | 1.30 ± 0.07 | 17.7 ± 3.6 | 1.37 ± 0.18 |

| GSK-1059865 + this compound | 97.9 ± 3.0 | 1.17 ± 0.07 | 23.0 ± 2.1 | 1.55 ± 0.11 |

| Data adapted from a study in rats over a 6-hour period following treatment. Values are means ± s.e.m.[7] |

Experimental Protocols

The following provides a generalized methodology for the key experiments cited in the evaluation of this compound's effects on sleep.

-

Species: Male Sprague-Dawley rats[1].

-

Housing: Animals are typically housed under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.

-

Surgical Implantation: For sleep studies, animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor sleep stages.

-

Compound: this compound is synthesized and prepared for administration.

-

Formulation: For subcutaneous administration, this compound can be suspended in a vehicle such as 0.5% methylcellulose[7][8]. For intraperitoneal or oral administration, it may be dissolved in a solution containing DMSO, PEG300, Tween-80, and saline[1].

-

Dosage: Doses typically range from 10 mg/kg to 30 mg/kg[1][7][8].

-

Route of Administration: Subcutaneous (sc) or intraperitoneal (ip) injections are common[1][4][7][8].

-

Data Acquisition: Continuous EEG and EMG recordings are collected for a specified period (e.g., 6 hours) following drug administration[7].

-

Sleep Scoring: The recordings are scored in epochs (e.g., 30 seconds) to classify the animal's state as wakefulness, NREM sleep, or REM sleep.

-

Data Analysis: Key sleep parameters are quantified, including latency to NREM and REM sleep, duration of each sleep stage, number and duration of sleep bouts, and total sleep time. Statistical analyses are performed to compare the effects of this compound to a vehicle control.

Conclusion